molecular formula C26H31N5O4 B2593071 7-(4-(cyclopentanecarbonyl)piperazine-1-carbonyl)-5-(2-methoxyethyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one CAS No. 1021077-99-5

7-(4-(cyclopentanecarbonyl)piperazine-1-carbonyl)-5-(2-methoxyethyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one

Cat. No.: B2593071
CAS No.: 1021077-99-5
M. Wt: 477.565
InChI Key: AAYGCKBUWJRXEC-UHFFFAOYSA-N
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Description

The compound “7-(4-(cyclopentanecarbonyl)piperazine-1-carbonyl)-5-(2-methoxyethyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one” is a derivative of 4-(4-aroylpiperazine-1-carbonyl)benzenesulfonamide . It has been studied for its potential as a carbonic anhydrase inhibitor .


Synthesis Analysis

The synthesis of this compound and its derivatives involves a series of reactions starting from 4-(4-(2-chlorobenzoyl)piperazine-1-carbonyl)benzenesulfonamide . The synthesis process was investigated using docking simulations .


Molecular Structure Analysis

The molecular structure of this compound was determined using X-ray crystallography . The crystal structure of the compound in complex with human carbonic anhydrase VII (hCA VII) has been deposited in the Protein Data Bank (PDB code: 7NC4) .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include nucleophilic attack on the carbonyl and removal of the leaving group .

Scientific Research Applications

Heterocyclic Compound Synthesis

Research demonstrates the synthesis of complex heterocyclic compounds, including pyrazolo[4,3-c]pyridines, through various chemical reactions. These compounds are of interest due to their potential applications in medicinal chemistry and drug design. For instance, the Claisen-Schmidt type reaction has been utilized to synthesize dienones, leading to the creation of 7-Arylidene-3,3a,4,5,6,7-(hexahydro-5-(2-ethoxyethyl)-2-phenyl-3-aryl-2H-pyrazolo[4,3-c]pyridines, highlighting the versatility of heterocyclic compounds in synthetic chemistry (Koshetova et al., 2022).

Pharmacological Characterization

Compounds with a pyrazolo[1,5-a]pyridine substructure have been identified as high-affinity dopamine receptor partial agonists. Their design demonstrates the ability to fine-tune functional properties for potential therapeutic applications, including antipsychotic activity. This illustrates the importance of structural motifs in developing G protein-biased partial agonists (Möller et al., 2017).

Antimicrobial and Antioxidant Activities

Cyanoacetamide derivatives have been synthesized for their potential antimicrobial and antioxidant activities. These compounds, involving heterocyclic chemistry, demonstrate the potential for developing new treatments against various diseases, underscoring the importance of chemical synthesis in discovering bioactive compounds (Bialy & Gouda, 2011).

Mycobacterium tuberculosis Inhibition

Derivatives of 3-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine have been evaluated as inhibitors of Mycobacterium tuberculosis pantothenate synthetase. Such research indicates the potential for developing novel treatments for tuberculosis, showcasing the application of these compounds in addressing global health challenges (Samala et al., 2013).

Mechanism of Action

This compound has been developed as a potential inhibitor of human Carbonic Anhydrases (hCAs) . It was found to have remarkable affinity towards hCA VII (K i : 4.3 nM) and good selectivity over the physiologically widespread hCA I .

Future Directions

The development of this compound represents an effort to tackle the challenge of isoform selectivity among human Carbonic Anhydrases (hCAs) . Future research may focus on further optimizing the structure of these inhibitors to enhance their selectivity and potency .

Properties

IUPAC Name

7-[4-(cyclopentanecarbonyl)piperazine-1-carbonyl]-5-(2-methoxyethyl)-2-phenylpyrazolo[4,3-c]pyridin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H31N5O4/c1-35-16-15-28-17-21(23-22(18-28)26(34)31(27-23)20-9-3-2-4-10-20)25(33)30-13-11-29(12-14-30)24(32)19-7-5-6-8-19/h2-4,9-10,17-19H,5-8,11-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAYGCKBUWJRXEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)N4CCN(CC4)C(=O)C5CCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H31N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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